molecular formula C8H8BrN3O B2600772 2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol CAS No. 1312140-81-0

2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol

Cat. No. B2600772
CAS RN: 1312140-81-0
M. Wt: 242.076
InChI Key: UJYPWEMYHWHTAX-UHFFFAOYSA-N
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Description

“2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol” is a highly functionalized compound that can be further derivatized through various functional group interconversion procedures . It is a derivative of 1,2,3-triazole, a five-membered heterocyclic moiety . The ligand was found to be cheap, thermally stable, easy to synthesize, show simplicity in use and wide use in coupling reactions .


Synthesis Analysis

The synthesis of “2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol” involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol” is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions of “2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol” involve the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes . It also reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol” include high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Future Directions

The future directions of “2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol” could involve its potential use in many derivatization procedures . It could also be used in the development of new drugs due to its broad range of chemical and biological properties .

properties

IUPAC Name

2-(5-bromobenzotriazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-6-1-2-8-7(5-6)10-11-12(8)3-4-13/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYPWEMYHWHTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=NN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol

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